3-Fluoro-4-(oxetan-3-yloxy)-benzonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid group with a fluoro group at the 3rd position and an oxetan-3-yloxy group at the 4th position .Physical and Chemical Properties Analysis
This compound has a molecular formula of C10H9FO4 and a molecular weight of 212.17 g/mol. Other physical and chemical properties are not well-documented.Scientific Research Applications
Synthesis and Material Science
Iodination Processes in Organic Chemistry : Dunn et al. (2018) describe the iodination of a similar compound, 4-fluoro-2-(trifluoromethyl)benzonitrile, via C–H lithiation and subsequent treatment with iodine under continuous flow conditions. This research is relevant for understanding the chemical reactivity and potential synthesis pathways involving fluoro-benzonitrile derivatives (Dunn et al., 2018).
Liquid Crystal Transition Temperatures : Kelly and Schad (1985) explored various fluoro-substituted benzonitriles, including their synthesis and liquid-crystal transition temperatures. Such studies are crucial for applications in material science, particularly in liquid crystal display technology (Kelly & Schad, 1985).
Radiopharmaceutical Applications
- PET Imaging Agents : Research by Liang et al. (2014) on fluorine-18 labeled 3-fluoro-5-[(pyridin-3-yl)ethynyl] benzonitrile ([18F]FPEB) is significant for its application in positron emission tomography (PET) imaging, particularly for imaging metabotropic glutamate receptor subtype 5 (mGluR5) (Liang et al., 2014).
Chemical Structure and Interaction Studies
C−H···F Interactions in Crystal Structures : Research by Thalladi et al. (1998) on crystalline fluorobenzenes, including their C−H···F−C interactions, is relevant to understanding the molecular behavior and structural characteristics of fluoro-benzonitrile compounds (Thalladi et al., 1998).
Vibrational Spectra Analysis : Sundaraganesan et al. (2008) conducted a detailed analysis of the vibrational spectra of 3-chloro-4-fluoro benzonitrile, providing insights into the molecular structure and behavior of related fluoro-benzonitrile compounds (Sundaraganesan et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
3-fluoro-4-(oxetan-3-yloxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-9-3-7(4-12)1-2-10(9)14-8-5-13-6-8/h1-3,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYLALXEKXMZHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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